Cas no 898787-23-0 (4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one)
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone
- KB-187242
- MFCD03844278
- AKOS016023243
- DTXSID10645981
- 898787-23-0
-
- MDL: MFCD03844278
- Inchi: 1S/C19H28O3/c1-4-6-15-9-11-16(12-10-15)17(20)7-5-8-18-21-13-19(2,3)14-22-18/h9-12,18H,4-8,13-14H2,1-3H3
- InChI Key: NWLRUEPDHZWVSE-UHFFFAOYSA-N
- SMILES: O1C(CCCC(C2C=CC(=CC=2)CCC)=O)OCC(C)(C)C1
Computed Properties
- Exact Mass: 304.20400
- Monoisotopic Mass: 304.20384475Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53000
- LogP: 4.39120
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208376-2g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone |
898787-23-0 | 97% | 2g |
£643.00 | 2022-03-01 | |
| Fluorochem | 208376-5g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone |
898787-23-0 | 97% | 5g |
£1516.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621799-1g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one |
898787-23-0 | 98% | 1g |
¥5505.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621799-2g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one |
898787-23-0 | 98% | 2g |
¥9177.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621799-5g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one |
898787-23-0 | 98% | 5g |
¥17320.00 | 2024-04-26 | |
| A2B Chem LLC | AH92231-1g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone |
898787-23-0 | 97% | 1g |
$538.00 | 2024-04-19 | |
| A2B Chem LLC | AH92231-2g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone |
898787-23-0 | 97% | 2g |
$758.00 | 2024-04-19 | |
| A2B Chem LLC | AH92231-5g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone |
898787-23-0 | 97% | 5g |
$1725.00 | 2024-04-19 | |
| Ambeed | A632540-1g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone |
898787-23-0 | 95+% | 1g |
$402.0 | 2025-04-15 | |
| abcr | AB368359-1g |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone, 97%; . |
898787-23-0 | 97% | 1g |
€778.90 | 2025-04-15 |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one Suppliers
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one
Professional Introduction to Compound with CAS No. 898787-23-0 and Product Name: 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one
The compound with the CAS number 898787-23-0 and the product name 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a 5,5-dimethyl-1,3-dioxane moiety in its molecular structure suggests a high degree of stability and flexibility, which are critical attributes for drug candidates. Additionally, the 4-propylphenyl group introduces a lipophilic character, enhancing the compound's solubility and bioavailability—key factors in drug formulation.
In recent years, there has been a growing interest in the development of novel compounds that exhibit both efficacy and safety profiles suitable for therapeutic use. The 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one structure has been investigated for its potential role in modulating various biological pathways. Preliminary studies have indicated that this compound may interact with multiple targets, making it a promising candidate for the development of multifunctional drugs. The dioxane ring, in particular, has been shown to enhance binding affinity to certain enzymes and receptors, which could be leveraged for therapeutic intervention.
The pharmaceutical industry is continually seeking innovative compounds that can address unmet medical needs. The CAS No. 898787-23-0 compound fits into this category due to its structural complexity and functional diversity. Researchers have been exploring its potential in several therapeutic areas, including central nervous system (CNS) disorders, inflammation, and metabolic diseases. The combination of the 5,5-dimethyl-1,3-dioxane and 4-propylphenyl groups provides a scaffold that can be further modified to optimize pharmacokinetic properties and target specificity.
One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery. The dioxane-based core has been recognized for its ability to enhance molecular interactions with biological targets, while the propylphenyl group contributes to metabolic stability. These features make it an attractive candidate for further optimization through structure-activity relationship (SAR) studies. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacological activity of such compounds with greater accuracy, streamlining the drug development process.
The synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one presents unique challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such molecules. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to achieve high yields and enantiopurity—essential requirements for pharmaceutical-grade compounds. These advancements have not only improved the accessibility of the compound but also opened new avenues for its application in drug development.
From a biological perspective, the CAS No. 898787-23-0 compound has shown promise in preclinical studies as a modulator of key signaling pathways involved in disease progression. The dioxane ring, known for its ability to stabilize reactive intermediates, may contribute to the compound's bioactivity by enhancing interactions with biological targets. Additionally, the 4-propylphenyl moiety has been associated with improved pharmacokinetic profiles due to its lipophilic nature. These characteristics make it an intriguing candidate for further investigation in clinical settings.
The integration of cutting-edge technologies into drug discovery has accelerated the development pipeline for novel therapeutics like 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one. High-throughput screening (HTS), molecular dynamics simulations, and artificial intelligence (AI)-based drug design tools have all played pivotal roles in identifying promising candidates with minimal experimental effort. These innovations have not only reduced costs but also shortened timelines for bringing new drugs to market—a critical factor in addressing global health challenges.
In conclusion,898787-23-0 represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. The presence of both a stable dioxane core and a lipophilic propylphenyl group makes it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve,this compound may emerge as a key player in addressing various medical conditions, offering hope for improved patient outcomes.
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